![molecular formula C10H10OS B2498044 (2-Methyl-1-benzothiophen-3-yl)methanol CAS No. 55085-93-3](/img/structure/B2498044.png)
(2-Methyl-1-benzothiophen-3-yl)methanol
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Description
(2-Methyl-1-benzothiophen-3-yl)methanol , also known as benzothiophene-2-methanol , is a chemical compound with the molecular formula C₉H₈OS . It has an average mass of 164.224 Da and a monoisotopic mass of 164.029587 Da . This compound features a benzothiophene ring with a hydroxymethyl group attached to it.
Scientific Research Applications
- Application : (2-Methyl-1-benzothiophen-3-yl)methanol derivatives can serve as fluorescent probes due to their unique emission properties. Researchers have explored their use in chemical sensing, biological imaging, and environmental monitoring .
- Application : By modifying the central ethene bridge, these compounds can exhibit photochromism. They are used in ultrahigh-density optical memory media and super-resolution fluorescence imaging .
- Application : Researchers have employed (2-Methyl-1-benzothiophen-3-yl)methanol derivatives for constructing more complex molecules, such as benzo[b]thiophenes .
Fluorescent Materials and Sensors
Photochromic Switches
Synthetic Chemistry
Biological Imaging
properties
IUPAC Name |
(2-methyl-1-benzothiophen-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5,11H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOIGRKLBGVLDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1-benzothiophen-3-yl)methanol |
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